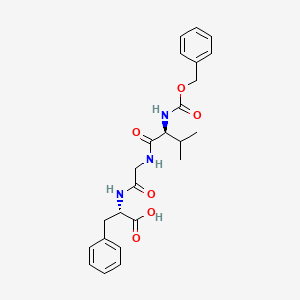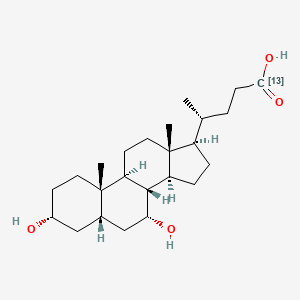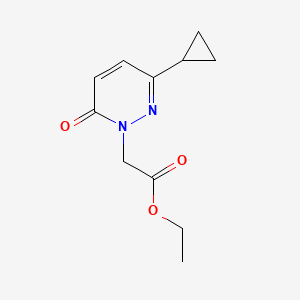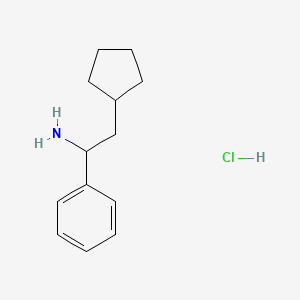
2-Cyclopentyl-1-phenylethan-1-amine hydrochloride
Übersicht
Beschreibung
2-Cyclopentyl-1-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClN . It is a compound of interest in various fields of chemistry and biology .
Molecular Structure Analysis
The molecular structure of 2-Cyclopentyl-1-phenylethan-1-amine hydrochloride consists of a cyclopentyl group (a five-membered ring of carbon atoms) and a phenylethyl group (a six-membered ring of carbon atoms, also known as a phenyl group, attached to an ethyl group) connected by a nitrogen atom . The hydrochloride refers to the presence of a chloride ion, which is associated with the molecule through an ionic bond with the amine group .Wissenschaftliche Forschungsanwendungen
Vasorelaxant Effects and Mechanism of Action
1-Nitro-2-phenylethane, related to the chemical structure of interest, exhibits significant hypotensive, bradycardic, and vasodilator properties. Research indicates that its vasorelaxant effects are mediated through the soluble guanylate cyclase-cGMP pathway, independent of the endothelial layer integrity, prostaglandin release, adenylyl cyclase activation, and nitric oxide synthase activity. This mechanism involves the stimulation of guanylate cyclase, leading to increased levels of cGMP in rat aortic rings, highlighting a potential avenue for therapeutic application in vascular disorders (Brito et al., 2013).
Synthetic Approaches and Reactivity
- Regiospecific Synthesis of 1,2-Aminoalcohols : The compound serves as a precursor in the regiospecific synthesis of 1,2-aminoalcohols via ring-opening reactions of epoxides, indicating its utility in producing biologically active molecules (Boukhari, Blida, & Ismail, 2010).
- Cyclometalated Imines : The interaction of related compounds with palladium sources leads to the formation of cyclometalated imines, showcasing a method for synthesizing complex organometallic structures with potential application in catalysis and material science (Albert et al., 2007).
Local Anesthetic Activity
Aminoacetic acid alkylanilide hydrochlorides, similar in structure, have been explored for their pronounced local anesthetic properties. This research expands the range of potential local anesthetics within this group, underscoring the therapeutic relevance of such compounds in medical applications (Gataullin et al., 2010).
Catalysis and Material Science
- Catalytic Applications : The hydrogenation of cyclopentanone to cyclopentylamine, utilizing Ru/Nb2O5 catalysts, demonstrates the compound's utility in the efficient synthesis of amines under mild conditions. This highlights its role in producing value-added chemicals for various industries, including pharmaceuticals and cosmetics (Guo et al., 2019).
- Polymer Synthesis : Amine-terminated cycloaliphatic substituted polysiloxanes have been synthesized, showcasing the versatility of such compounds in creating materials with specific end-group functionality. This synthesis route opens up possibilities for developing advanced materials with tailored properties (Chakraborty & Soucek, 2008).
Safety And Hazards
The safety information available for 2-Cyclopentyl-1-phenylethan-1-amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12;/h1-3,8-9,11,13H,4-7,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSNPZMXWJBCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-phenylethan-1-amine hydrochloride | |
CAS RN |
1423024-27-4 | |
| Record name | Benzenemethanamine, α-(cyclopentylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B1458789.png)
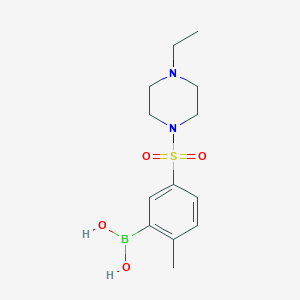



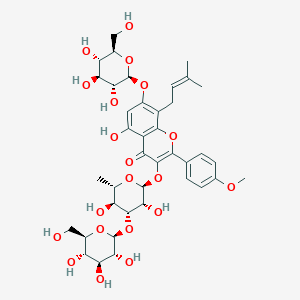
![Tert-butyl 3-(tosyloxy)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1458800.png)
